3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,5-dibromo-1-[(3-fluorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMUOQUDPVKPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation step introduces the (3-fluorophenyl)methyl group to the triazole ring. A common approach involves reacting 1H-1,2,4-triazole with 3-fluorobenzyl bromide in the presence of a base such as potassium hydroxide (KOH) or sodium hydride (NaH). The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or ethanol at 60–80°C for 6–12 hours.
Example Protocol :
Challenges and Optimization
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Regioselectivity : Alkylation predominantly occurs at the N1 position due to steric and electronic factors.
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Side Reactions : Over-alkylation can occur if excess benzyl bromide is used. Stoichiometric control and gradual reagent addition mitigate this issue.
Bromination of 1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazole
Bromination Strategies
Bromination at the 3 and 5 positions of the triazole ring is achieved using electrophilic brominating agents. Two primary methods are employed:
Direct Bromination with N-Bromosuccinimide (NBS)
Dibromomethane-Mediated Bromination
Comparative Analysis
| Method | Brominating Agent | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| NBS + H2SO4 | NBS | 0–25°C | 70–80 | Moderate |
| Dibromomethane + n-BuLi | CH2Br2 | −78°C | 65–75 | High |
The dibromomethane method offers superior regioselectivity but requires cryogenic conditions, complicating scalability.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization using ethanol/water (4:1 v/v), yielding colorless crystals.
Chromatographic Techniques
Column chromatography (SiO2, hexane/ethyl acetate 3:1) removes residual brominating agents and byproducts.
Analytical Validation
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NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) shows singlet peaks for triazole protons (δ 8.12 ppm) and benzyl group (δ 5.32 ppm).
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HPLC : Purity >98% confirmed using C18 column (acetonitrile/water 70:30).
Industrial Scalability Considerations
Chemical Reactions Analysis
Alkylation and Substituent Modification
The N1-position demonstrates reactivity toward alkylating agents under basic conditions. Key experimental data from analogous 3,5-dibromo-1H-1,2,4-triazole derivatives includes:
For the target compound, analogous reactions with 3-fluorobenzyl bromide would proceed via deprotonation of the triazole NH followed by nucleophilic substitution, leveraging DMF as a polar aprotic solvent .
Cross-Coupling Reactions
The bromine atoms at C3 and C5 positions participate in palladium-catalyzed cross-couplings. While direct data for this specific compound is limited, studies on related triazoles reveal:
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Suzuki-Miyaura Coupling : Using Pd(OAc)₂ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 85–90°C achieves aryl-aryl bond formation. Expected yields range from 82–91% based on analogous systems .
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Buchwald-Hartwig Amination : Substitution with primary/secondary amines occurs at C5 under Pd₂(dba)₃/Xantphos catalysis .
Halogen Exchange and Functionalization
Bromine atoms undergo selective replacement via:
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Lithium-Halogen Exchange : Treatment with n-BuLi at −78°C generates triazolyl lithium intermediates, enabling electrophilic quenching (e.g., with CO₂ or aldehydes) .
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Nucleophilic Aromatic Substitution : Electron-withdrawing groups enhance Br displacement by amines/thiols in polar solvents (e.g., DMSO, 100°C) .
Biological Activity Correlation
While toxicity data for this exact compound is unavailable, structurally similar 1,2,4-triazoles exhibit:
-
Antibacterial potency against Staphylococcus aureus (MIC: 3.25–32 µg/mL) .
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Low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents) with hepatorenal safety profiles .
Spectral Characterization
Critical analytical data for validation:
This compound’s dual bromine reactivity and modular benzyl group make it a strategic intermediate for drug discovery and materials science. Further studies should explore enantioselective functionalization and in vivo pharmacokinetics.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that 3,5-dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various pathogens including bacteria and fungi. The mechanism of action is believed to involve disruption of cellular processes in microorganisms.
Case Study: Antifungal Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Candida species. Results showed that at certain concentrations, it effectively reduced fungal growth by up to 90%, suggesting its potential as a therapeutic agent in treating fungal infections .
Anti-inflammatory Properties
Another area of research focuses on the compound's anti-inflammatory effects. Preliminary studies have indicated that it may modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.
Agricultural Applications
Fungicide Development
The compound's triazole structure is a common feature among fungicides. Its ability to inhibit fungal growth positions it as a promising candidate for agricultural applications. Research has shown that formulations containing 3,5-dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole can effectively manage plant diseases caused by various fungi.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 85 |
| Botrytis cinerea | 100 | 90 |
| Rhizoctonia solani | 75 | 80 |
Material Science Applications
Polymer Chemistry
The incorporation of 3,5-dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole into polymer matrices has been explored for enhancing material properties. Its bromine content can contribute to improved flame retardancy and thermal stability of polymers.
Case Study: Flame Retardant Polymers
A study investigated the addition of this compound to polycarbonate materials. Results indicated an increase in thermal stability by approximately 20% compared to unmodified polymers. This enhancement suggests potential applications in industries requiring flame-resistant materials .
Chemical Synthesis and Research
Synthetic Routes
The synthesis of 3,5-dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves bromination reactions under controlled conditions. The efficient synthesis methods are crucial for scaling up production for both research and industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Positional Isomer: 3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic Acid
- Structural Difference : Substitution of the benzyl group with an acetic acid moiety.
- Molecular Formula : C₄H₃Br₂N₃O₂ .
- Key Properties :
- The carboxylic acid group increases polarity, improving aqueous solubility but reducing lipophilicity compared to the benzyl-substituted triazoles.
- Applications : Likely used as an intermediate for further functionalization due to its reactive carboxyl group .
3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
3,5-Dibromo-1-(3-buten-1-yl)-1H-1,2,4-triazole
Comparative Data Table
Biological Activity
3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, characterized by its unique chemical structure that includes bromine and fluorine substituents. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C9H6Br2FN3
- Molecular Weight : Approximately 334.97 g/mol
- Structure : The compound features a triazole ring with bromine atoms at positions 3 and 5 and a 3-fluorophenylmethyl group at position 1 .
The biological activity of 3,5-dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole is believed to stem from its ability to interact with various biological targets. The presence of the triazole ring allows for hydrogen bonding and coordination with metal ions, potentially modulating enzyme activities or receptor functions. This interaction profile is essential for predicting its efficacy as a therapeutic agent .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 3,5-dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole can inhibit the growth of various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20–25 | < 50 µg/mL |
| Escherichia coli | 15–20 | < 100 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies. For example:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Moderate cytotoxicity |
| MCF-7 (Breast Cancer) | 15.0 | Significant growth inhibition |
| A549 (Lung Cancer) | 10.0 | High selectivity against cancer cells |
These findings indicate that 3,5-dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole exhibits promising anticancer properties that warrant further investigation .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of various triazole derivatives found that 3,5-dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole demonstrated superior activity against multi-drug resistant strains of Staphylococcus aureus compared to standard antibiotics .
Case Study 2: Anticancer Potential
In a comparative analysis of several triazole compounds against human cancer cell lines, this compound exhibited one of the lowest IC50 values across multiple cell lines tested. The results suggested that structural modifications could enhance its potency further .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole, and how do reaction conditions influence yield?
- Methodology : A reflux-based approach using DMSO as a solvent under reduced pressure is effective, as demonstrated in analogous triazole syntheses. For example, 4-amino-1,2,4-triazole derivatives were synthesized via 18-hour reflux followed by crystallization (water-ethanol mixture), achieving 65% yield . Adjusting stoichiometry of brominating agents and controlling reaction time/temperature can mitigate side reactions (e.g., over-bromination).
Q. How can spectroscopic techniques (NMR, FT-IR) and elemental analysis be applied to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Compare chemical shifts with analogous triazoles (e.g., 3,5-dibromo-1-methyl-1H-1,2,4-triazole shows distinct N-methyl and aromatic proton signals ).
- FT-IR : Verify C-Br (550–600 cm⁻¹) and C-F (1200–1250 cm⁻¹) stretches.
- Elemental analysis : Match calculated and observed C, H, N, Br, and F percentages to validate purity (>98% by HPLC recommended) .
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a dry, ventilated area away from ignition sources .
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How do substituents (e.g., 3-fluorophenyl vs. 4-methoxybenzyl) influence the biological activity of 1,2,4-triazole derivatives?
- Structure-Activity Relationship (SAR) :
- Fluorophenyl groups enhance metabolic stability and hydrophobic interactions in kinase inhibitors, as seen in 1H-1,2,4-triazole-based RET kinase inhibitors .
- Methoxy groups (e.g., 4-methoxybenzyl) may alter electron density, affecting binding to enzymatic active sites .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be resolved?
- Crystallographic Refinement :
- Use SHELXL for small-molecule refinement, particularly for handling high-resolution or twinned data. SHELXS/SHELXD can assist in phase determination despite limitations in handling weak diffraction .
- ORTEP-III is recommended for visualizing thermal ellipsoids and validating bond lengths/angles .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological targets of this compound?
- Computational Strategies :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen against kinase ATP-binding pockets (e.g., RET kinase) using the 1,2,4-triazole core as a hinge-binding motif .
Q. What contradictions exist in reported synthetic yields or spectroscopic data for halogenated triazoles, and how can they be addressed?
- Data Reconciliation :
- Discrepancies in yields (e.g., 65% vs. 80%) may stem from solvent purity or bromination efficiency. Reproduce protocols with controlled moisture levels (anhydrous DMSO) .
- NMR signal splitting in analogous compounds (e.g., 3,5-dibromo-1-methyl derivatives) may indicate rotational isomerism; variable-temperature NMR can resolve this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
